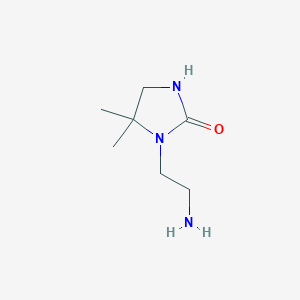![molecular formula C20H24BrN3O3 B8485370 tert-butyl 6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B8485370.png)
tert-butyl 6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Descripción general
Descripción
tert-butyl 6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate: is a complex organic compound that belongs to the class of isoquinoline derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate typically involves multi-step organic reactions. The starting materials and reagents may include brominated pyridine derivatives, isoquinoline precursors, and tert-butyl esters. Common reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to increase yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized isoquinoline compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl 6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, this compound may exhibit interesting pharmacological properties, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of isoquinoline compounds are often explored for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry
Industrially, such compounds can be used in the development of new materials, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl 6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other proteins that play a role in its biological activity. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 6-(5-Chloro-1-methyl-2-oxo-1,2-dihydropyridin-3-ylamino)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- tert-Butyl 6-(5-Fluoro-1-methyl-2-oxo-1,2-dihydropyridin-3-ylamino)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Uniqueness
The uniqueness of tert-butyl 6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C20H24BrN3O3 |
|---|---|
Peso molecular |
434.3 g/mol |
Nombre IUPAC |
tert-butyl 6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C20H24BrN3O3/c1-20(2,3)27-19(26)24-8-7-13-9-16(6-5-14(13)11-24)22-17-10-15(21)12-23(4)18(17)25/h5-6,9-10,12,22H,7-8,11H2,1-4H3 |
Clave InChI |
CETCNCDEVJLMQZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)NC3=CC(=CN(C3=O)C)Br |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
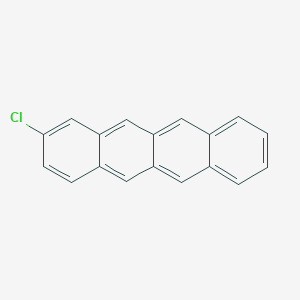
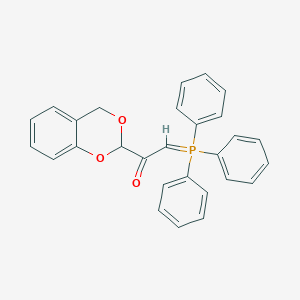
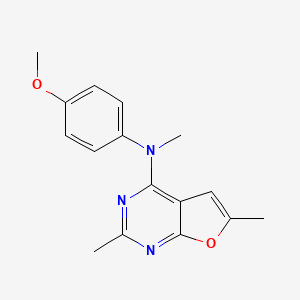
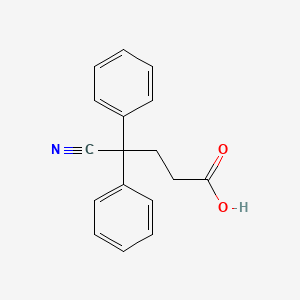
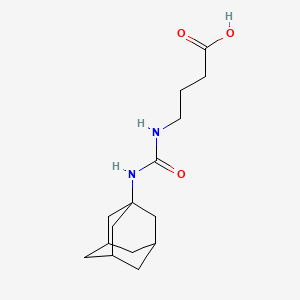
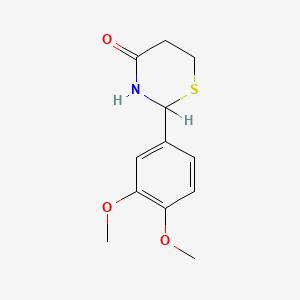
![3-(1-methyl-1H-benzo[d]imidazol-6-yl)phenol](/img/structure/B8485333.png)
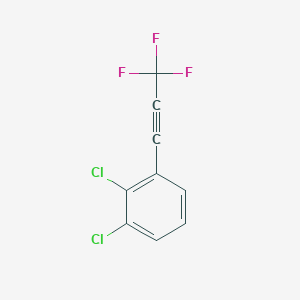
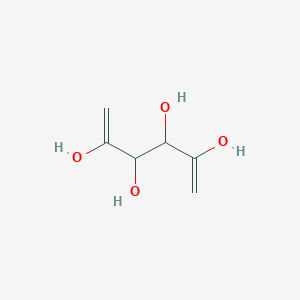

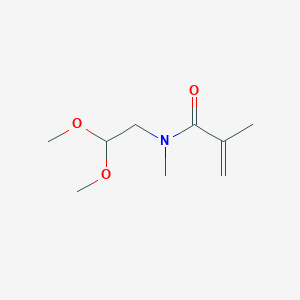
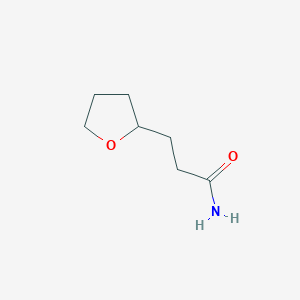
![5-(N-Methylamino)methylimidazo[5,1-b]thiazole](/img/structure/B8485381.png)
